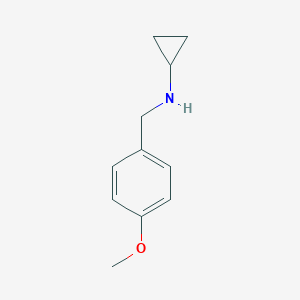

N-(4-methoxybenzyl)cyclopropanamine

Cat. No. B183225

Key on ui cas rn:

70894-71-2

M. Wt: 177.24 g/mol

InChI Key: QVRKRVOSGOVKPC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08252795B2

Procedure details

DMA (1.5 mL) was placed in a 1-dram vial with a teflon-lined septum cap, and the solvent was degassed by bubbling argon through it for 10 minutes. 1G (0.15 g, 0.42 mmol), N-(5-amino-2-methylphenyl)acetamide (0.104 g, 0.636 mmol), copper(I) iodide (0.040 g, 0.212 mmol), xantphos (0.049 g, 0.085 mmol), and Pd2(dba)3 (0.039 g, 0.042 mmol) were added in one portion, and the suspension was pump/purged three times with argon. The vessel was then heated to 125° C. for 45 min. and then cooled to room temperature. The solids were removed via filtration through CELITE®, washing with THF. The filtrate was then diluted with water and EtOAc. The layers were separated, and the aqueous phase extracted EtOAc (3×10 mL). The organics were combined, washed with water and brine, and dried over anhydrous sodium sulfate. Filtration and concentration afforded a tan solid, which was triturated in DCM and cooled to 0° C. The resulting precipitate was filtered and washed with cold DCM. The filtrate was dissolved in a small amount of DCM and purified by flash chromatography (SiO2, 0% EtOAc/DCM to 60% EtOAc/DCM, 24 g column, 30 mL/min, 20 min gradient, monitoring at 254 nm). The appropriate fractions were pooled and concentrated under reduced pressure. The material isolated from chromatography, and the solid were combined, suspended in DCM (3 mL) and treated with triethylsilane (0.68 mL, 4.24 mmol) and TFA (0.3 mL). After 30 minutes, the suspension was cooled in an ice bath and filtered. The solid was suspended in EtOAc (20 mL) and stirred with saturated aqueous sodium bicarbonate (15 mL). After 30 minutes, the solid was isolated via filtration, washed with water and EtOAc, and dried overnight in vacuo to afford Example 1 (0.154 g, 0.422 mmol, 100%) as a white solid. HPLC: Rt=3.496 min (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min gradient, monitored at 220 nm). MS (ES): m/z=362.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.24 (1H, s), 9.21 (1H, s), 8.10 (1H, s), 7.81 (1H, s), 7.64 (2H, s), 7.11 (1H, d, J=8.03 Hz), 6.25 (1H, s), 2.52-2.55 (1H, m), 2.15 (3H, s), 2.06 (3H, s), 0.75-0.82 (2H, m), 0.61-0.68 (2H, m).

[Compound]

Name

teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

1G

Quantity

0.15 g

Type

reactant

Reaction Step Three

Name

copper(I) iodide

Quantity

0.04 g

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

ClC1C=C([N:13]([CH:23]2[CH2:25][CH2:24]2)[CH2:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)C2N(C(C#N)=CN=2)N=1.NC1C=CC(C)=C(NC(=O)C)C=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O>C(Cl)Cl.[Cu]I.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC(N(C)C)=O>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][NH:13][CH:23]2[CH2:25][CH2:24]2)=[CH:16][CH:17]=1 |f:7.8.9.10.11|

|

Inputs

Step One

[Compound]

|

Name

|

teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Three

|

Name

|

1G

|

|

Quantity

|

0.15 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=2N(N1)C(=CN2)C#N)N(CC2=CC=C(C=C2)OC)C2CC2

|

|

Name

|

|

|

Quantity

|

0.104 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=CC(=C(C1)NC(C)=O)C

|

|

Name

|

|

|

Quantity

|

0.049 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

|

|

Name

|

copper(I) iodide

|

|

Quantity

|

0.04 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

|

Name

|

|

|

Quantity

|

0.039 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

0.68 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[SiH](CC)CC

|

|

Name

|

|

|

Quantity

|

0.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Five

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

125 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred with saturated aqueous sodium bicarbonate (15 mL)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was degassed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by bubbling argon through it for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the suspension was pump/purged three times with argon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were removed via filtration through CELITE®

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate was then diluted with water and EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase extracted EtOAc (3×10 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration and concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded a tan solid, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was triturated in DCM

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold DCM

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The filtrate was dissolved in a small amount of DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by flash chromatography (SiO2, 0% EtOAc/DCM to 60% EtOAc/DCM, 24 g column, 30 mL/min, 20 min gradient, monitoring at 254 nm)

|

|

Duration

|

20 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material isolated from chromatography

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the suspension was cooled in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid was isolated via filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water and EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight in vacuo

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(CNC2CC2)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.422 mmol | |

| AMOUNT: MASS | 0.154 g | |

| YIELD: PERCENTYIELD | 100% | |

| YIELD: CALCULATEDPERCENTYIELD | 100.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |